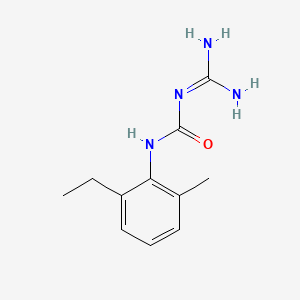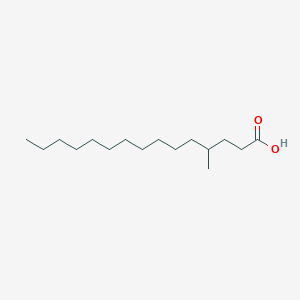![molecular formula C14H16N2O3 B14645370 2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis- CAS No. 54170-82-0](/img/structure/B14645370.png)
2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridinemethanol units connected by an oxybis(methylene) bridge. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- typically involves the reaction of pyridine derivatives with formaldehyde and a suitable catalyst. One common method is the condensation reaction between 2-pyridinemethanol and formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids or pyridinealdehydes.
Reduction: Formation of pyridinemethanol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is utilized in various scientific research fields:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as hypoglycemic activity.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedimethanol: A related compound with two hydroxymethyl groups attached to the pyridine ring.
2-Pyridinemethanol: A simpler derivative with a single hydroxymethyl group.
Uniqueness
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is unique due to its bis-pyridinemethanol structure connected by an oxybis(methylene) bridge. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54170-82-0 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
[6-[[6-(hydroxymethyl)pyridin-2-yl]methoxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O3/c17-7-11-3-1-5-13(15-11)9-19-10-14-6-2-4-12(8-18)16-14/h1-6,17-18H,7-10H2 |
InChI-Schlüssel |
JVCDIXZOIVUQBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)COCC2=CC=CC(=N2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


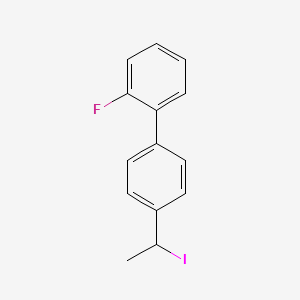
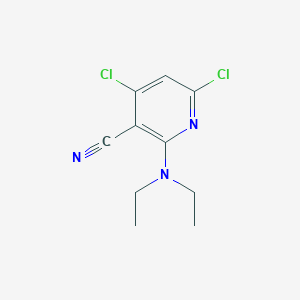
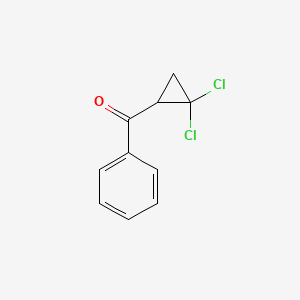
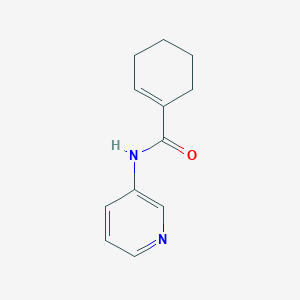

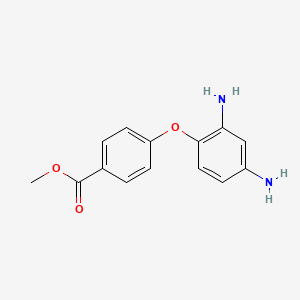



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


